molecular formula C14H24ClNO B2584182 2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide CAS No. 1005270-40-5

2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide

Cat. No. B2584182
CAS RN: 1005270-40-5
M. Wt: 257.8
InChI Key: OCXWIIXCVMUXFX-UHFFFAOYSA-N
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Description

The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .


Synthesis Analysis

There are several synthetic routes for the construction of bicyclo[3.3.1]nonanes . For instance, one method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .


Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonane derivatives can be examined through crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Chemical Reactions Analysis

The chemical reactions of bicyclo[3.3.1]nonane derivatives can involve various functionalities . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.3.1]nonane derivatives can be influenced by factors such as unsaturation and the presence of various functionalities .

Future Directions

Research on bicyclo[3.3.1]nonane and its derivatives continues to be an active area of study, with potential applications in areas such as asymmetric catalysis, anticancer therapeutics, ion receptors, metallocycles, and molecular tweezers .

properties

IUPAC Name

2-chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNO/c1-3-11-7-12-5-4-6-14(8-11,9-12)16-13(17)10(2)15/h10-12H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXWIIXCVMUXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCCC(C2)(C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide

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